sodium;(3-methylphenyl)methanesulfonate sodium;(3-methylphenyl)methanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13358140
InChI: InChI=1S/C8H10O3S.Na/c1-7-3-2-4-8(5-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C8H9NaO3S
Molecular Weight: 208.21 g/mol

sodium;(3-methylphenyl)methanesulfonate

CAS No.:

Cat. No.: VC13358140

Molecular Formula: C8H9NaO3S

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

sodium;(3-methylphenyl)methanesulfonate -

Specification

Molecular Formula C8H9NaO3S
Molecular Weight 208.21 g/mol
IUPAC Name sodium;(3-methylphenyl)methanesulfonate
Standard InChI InChI=1S/C8H10O3S.Na/c1-7-3-2-4-8(5-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1
Standard InChI Key AQAMPWVXFRSBIP-UHFFFAOYSA-M
Isomeric SMILES CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+]
Canonical SMILES CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+]

Introduction

PropertyValue (Inferred)Basis for Inference
Molecular Weight208.22 g/molCalculated from formula
Density~1.3–1.5 g/cm³Comparable to aryl sulfonates
Solubility in WaterHighSimilar to sodium methanesulfonate
Melting Point150–170°C (decomposes)Based on thermal stability of sulfonates

The presence of the methyl group on the phenyl ring may influence its crystallinity and solubility relative to simpler sulfonates. For instance, sodium methanesulfonate exhibits a melting point of 17–19°C , but the aromatic substituent in sodium (3-methylphenyl)methanesulfonate likely raises this due to increased molecular rigidity.

Synthesis and Manufacturing Processes

While no direct synthesis method for sodium (3-methylphenyl)methanesulfonate is documented in the provided sources, its preparation can be extrapolated from protocols for analogous compounds. A plausible route involves:

  • Sulfonation of 3-Methylbenzyl Chloride: Reaction with sodium sulfite (Na₂SO₃) under aqueous conditions to form the sulfonate group via nucleophilic substitution.

  • Acid-Base Neutralization: Treatment with methanesulfonic acid (MSA) followed by sodium hydroxide to yield the sodium salt .

Physicochemical Properties

The compound’s properties are shaped by its dual functional groups: the hydrophobic 3-methylphenyl moiety and the hydrophilic sulfonate group. Key inferred characteristics include:

  • Solubility: High solubility in water and polar solvents due to the ionic sulfonate group, similar to sodium methanesulfonate . The methyl group may slightly reduce solubility in nonpolar media compared to unsubstituted analogs.

  • Thermal Stability: Decomposition likely occurs above 150°C, consistent with methanesulfonate salts . The aromatic ring may enhance stability relative to aliphatic sulfonates.

  • Surface Activity: As observed in sodium methanesulfonate aerosols , the compound may exhibit surface-active behavior, accumulating at gas-liquid interfaces in multiphase systems.

Electrochemical stability, a hallmark of methanesulfonate-based electrolytes , suggests potential utility in battery technologies, though this remains speculative without direct experimental data.

Future Research Directions

The lack of direct studies on sodium (3-methylphenyl)methanesulfonate underscores critical knowledge gaps:

  • Synthetic Optimization: Developing scalable, high-yield synthesis methods.

  • Application-Specific Testing: Evaluating performance in electroplating, energy storage, and catalysis.

  • Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

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